molecular formula C21H25NO3S B6262603 2-[4-(heptylsulfanyl)benzamido]benzoic acid CAS No. 2172221-74-6

2-[4-(heptylsulfanyl)benzamido]benzoic acid

Cat. No.: B6262603
CAS No.: 2172221-74-6
M. Wt: 371.5
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Description

2-[4-(Heptylsulfanyl)benzamido]benzoic acid is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a benzamido group attached to a benzoic acid core, with a heptylsulfanyl substituent on the benzamido group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(heptylsulfanyl)benzamido]benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

2-[4-(Heptylsulfanyl)benzamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the benzamido group, using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamido and sulfanyl groups can participate in substitution reactions, where nucleophiles or electrophiles replace hydrogen atoms or functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, water, acetonitrile.

Major products formed from these reactions include sulfoxides, sulfones, and reduced benzamido derivatives.

Scientific Research Applications

2-[4-(Heptylsulfanyl)benzamido]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(heptylsulfanyl)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s benzamido group can interact with enzymes and receptors, modulating their activity. The heptylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

2-[4-(Heptylsulfanyl)benzamido]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its heptylsulfanyl group, which provides distinct chemical reactivity and potential biological activities not observed in its analogs.

Properties

CAS No.

2172221-74-6

Molecular Formula

C21H25NO3S

Molecular Weight

371.5

Purity

95

Origin of Product

United States

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